molecular formula C8H8F2O2S B13583833 4,4-Difluoro-3-(thiophen-2-yl)butanoic acid

4,4-Difluoro-3-(thiophen-2-yl)butanoic acid

Cat. No.: B13583833
M. Wt: 206.21 g/mol
InChI Key: DWJLDMPZWORKOO-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H8F2O2S It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two fluorine atoms attached to the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(thiophen-2-yl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid chain and the incorporation of a thiophene ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halogenated butanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and cross-coupling reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

4,4-Difluoro-3-(thiophen-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(thiophen-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-(thiophen-2-yl)butanoic acid
  • 4,4-Difluoro-4-(thiophen-2-yl)butanoic acid
  • 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

Uniqueness

4,4-Difluoro-3-(thiophen-2-yl)butanoic acid is unique due to the specific positioning of the fluorine atoms and the thiophene ring, which confer distinct chemical and physical properties. The presence of two fluorine atoms in the butanoic acid chain enhances the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

IUPAC Name

4,4-difluoro-3-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C8H8F2O2S/c9-8(10)5(4-7(11)12)6-2-1-3-13-6/h1-3,5,8H,4H2,(H,11,12)

InChI Key

DWJLDMPZWORKOO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)C(F)F

Origin of Product

United States

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